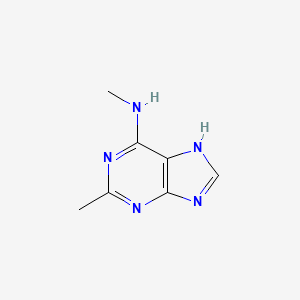![molecular formula C13H14ClNO3 B14362341 Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate CAS No. 91298-95-2](/img/no-structure.png)
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a chloro-substituted enone, and an amino benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl 4-chloro-3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
Comparación Con Compuestos Similares
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-oxobutanoate: Similar structure but lacks the amino benzoate moiety.
4-Aminobenzoic acid: Contains the amino benzoate group but lacks the chloro-substituted enone.
Ethyl 4-aminobenzoate: Similar to the target compound but without the chloro-substituted enone.
Propiedades
| 91298-95-2 | |
Fórmula molecular |
C13H14ClNO3 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
ethyl 4-[(4-chloro-3-oxobut-1-enyl)amino]benzoate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-8,15H,2,9H2,1H3 |
Clave InChI |
OEMJLPDNUWMZKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


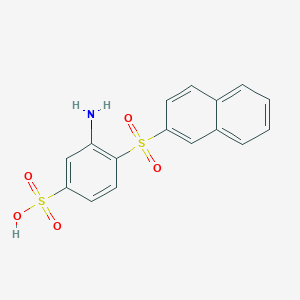
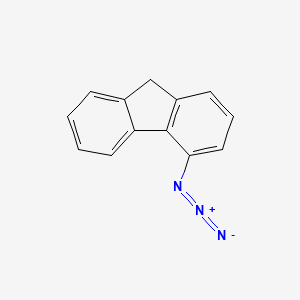
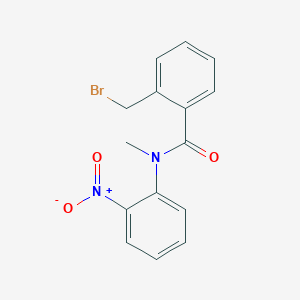
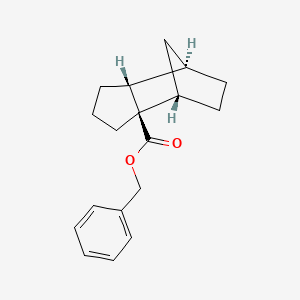
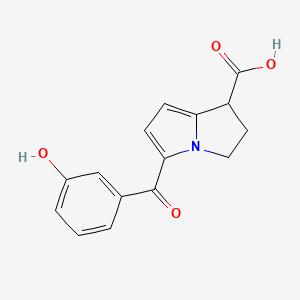
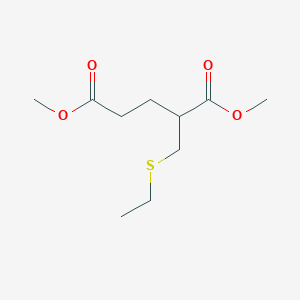
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
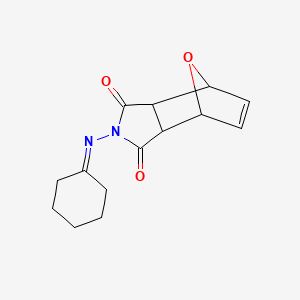
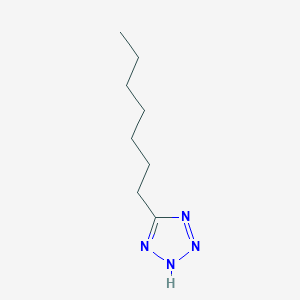
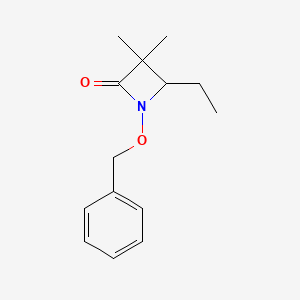
![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
